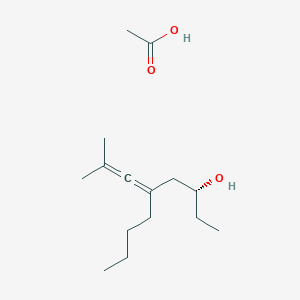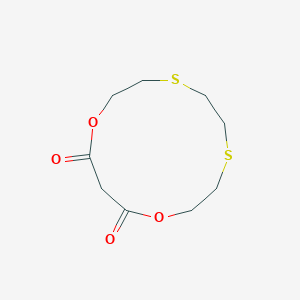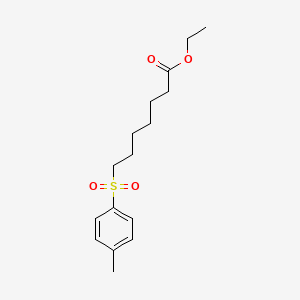![molecular formula C20H26INO2 B14230312 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide CAS No. 824432-10-2](/img/structure/B14230312.png)
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridinium ion, a phenylpropanoyl group, and an iodide ion. Its structure suggests potential utility in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium salt, followed by the introduction of the phenylpropanoyl group through esterification or acylation reactions. The final step involves the quaternization of the pyridine ring with an alkyl halide, such as iodomethane, to form the iodide salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially in the presence of strong nucleophiles.
Applications De Recherche Scientifique
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, while the phenylpropanoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide include other pyridinium salts and phenylpropanoyl derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- Pyridinium chloride
- Phenylpropanoyl chloride
- N-alkylpyridinium salts .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
824432-10-2 |
|---|---|
Formule moléculaire |
C20H26INO2 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
6-pyridin-1-ium-1-ylhexyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C20H26NO2.HI/c1-18(19-12-6-4-7-13-19)20(22)23-17-11-3-2-8-14-21-15-9-5-10-16-21;/h4-7,9-10,12-13,15-16,18H,2-3,8,11,14,17H2,1H3;1H/q+1;/p-1/t18-;/m1./s1 |
Clé InChI |
QBOSAFJSYAPASE-GMUIIQOCSA-M |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCC[N+]2=CC=CC=C2.[I-] |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)OCCCCCC[N+]2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
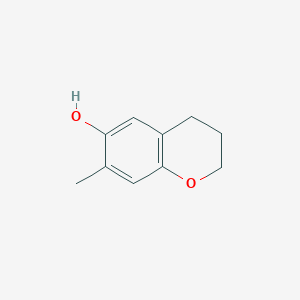
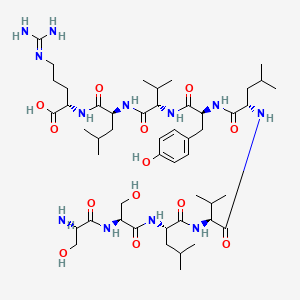
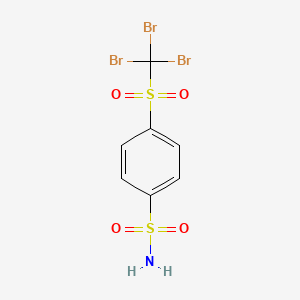
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
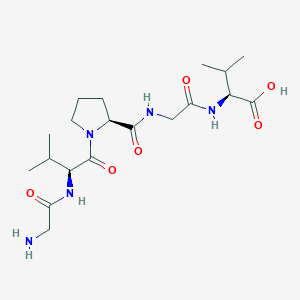
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
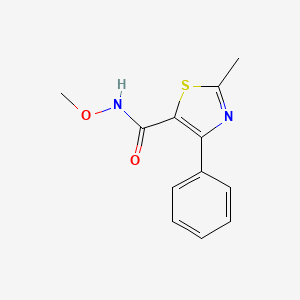
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
